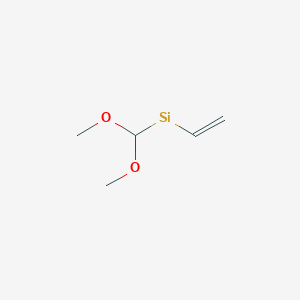
CID 77520465
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-trifluoromethylphenyl trinor Prostaglandin F2alpha is a synthetic analog of Prostaglandin F2alpha, a naturally occurring prostaglandin. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to the trinor Prostaglandin F2alpha structure. It is known for its potent biological activities, particularly in the field of ophthalmology and reproductive biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality .
化学反応の分析
Types of Reactions
17-trifluoromethylphenyl trinor Prostaglandin F2alpha undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of double bonds or carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of double bonds can produce saturated alcohols .
科学的研究の応用
17-trifluoromethylphenyl trinor Prostaglandin F2alpha has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of trifluoromethylation on biological activity.
Biology: Investigated for its role in modulating cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions like glaucoma and luteolysis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha involves its interaction with the FP receptor, a specific prostaglandin receptor. Upon binding to the FP receptor, it induces smooth muscle contraction and exhibits potent luteolytic activity. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
類似化合物との比較
Similar Compounds
Travoprost: Shares the trifluoromethyl group and is used as an ocular hypotensive agent.
Latanoprost: Contains a similar phenyl ring structure and is used in glaucoma treatment.
Fluprostenol: Another analog of Prostaglandin F2alpha with similar biological activities
Uniqueness
17-trifluoromethylphenyl trinor Prostaglandin F2alpha is unique due to its specific trifluoromethyl substitution, which enhances its potency and selectivity for the FP receptor. This modification also improves its pharmacokinetic properties, making it a valuable compound for therapeutic applications .
特性
分子式 |
C19H24F3O2 |
|---|---|
分子量 |
341.4 g/mol |
InChI |
InChI=1S/C19H24F3O2/c1-2-14-7-11-18(24)17(14)10-9-16(23)8-6-13-4-3-5-15(12-13)19(20,21)22/h3-5,7,9-10,12,14,16-18,23-24H,2,6,8,11H2,1H3/b10-9+/t14-,16-,17+,18+/m0/s1 |
InChIキー |
GWHOWGVJOVWBFN-BMTUUNNOSA-N |
異性体SMILES |
CC[C@H]1[CH]C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O |
正規SMILES |
CCC1[CH]CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


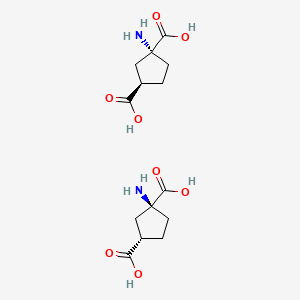
![(E)-4-[2-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B12351792.png)


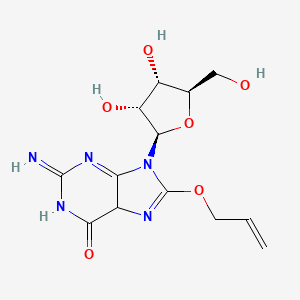
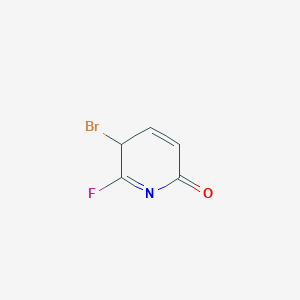
![2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B12351835.png)
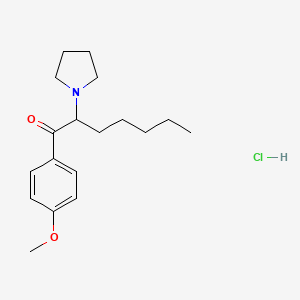

![trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B12351851.png)

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12351872.png)

